molecular formula C8H7BrClNO B13542133 2-Amino-1-(5-bromo-2-chlorophenyl)ethan-1-one

2-Amino-1-(5-bromo-2-chlorophenyl)ethan-1-one

Cat. No.: B13542133
M. Wt: 248.50 g/mol
InChI Key: KSZLJALKLKLLDM-UHFFFAOYSA-N
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Description

2-Amino-1-(5-bromo-2-chlorophenyl)ethan-1-one: is a chemical compound with a unique structure. It contains an amino group (NH2) and a ketone functional group (C=O) attached to a phenyl ring. The bromine and chlorine atoms further enhance its complexity. This compound has applications in various scientific fields due to its intriguing properties.

Preparation Methods

Synthetic Routes:

    Acylation of Aniline Derivatives: One common synthetic route involves acylating aniline derivatives with an acyl chloride or acid anhydride. For example

    Reductive Amination: Another approach is reductive amination of a ketone with an amine

Industrial Production:

The industrial production of this compound typically involves large-scale synthesis using optimized conditions to achieve high yields.

Chemical Reactions Analysis

    Oxidation: The ketone group can undergo oxidation to form a carboxylic acid.

    Reduction: Reduction of the ketone leads to the corresponding alcohol.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.

    Common Reagents: Acyl chlorides, amines, reducing agents (e.g., NaBH), and halogenating agents.

    Major Products: The primary product is 2-Amino-1-(5-bromo-2-chlorophenyl)ethan-1-one itself.

Scientific Research Applications

    Medicine: Investigated for potential pharmaceutical applications due to its structural features.

    Chemical Biology: Used as a building block in the synthesis of more complex molecules.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. its interactions with biological targets likely involve binding to specific receptors or enzymes, influencing cellular processes.

Comparison with Similar Compounds

While there are related compounds (such as 2-Bromo-1-(2-chlorophenyl)ethanone ), the combination of amino, ketone, and halogen functionalities in 2-Amino-1-(5-bromo-2-chlorophenyl)ethan-1-one makes it distinct.

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

2-amino-1-(5-bromo-2-chlorophenyl)ethanone

InChI

InChI=1S/C8H7BrClNO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3H,4,11H2

InChI Key

KSZLJALKLKLLDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)CN)Cl

Origin of Product

United States

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